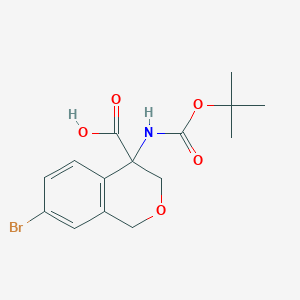
7-Bromo-4-((tert-butoxycarbonyl)amino)isochromane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-((tert-butoxycarbonyl)amino)isochromane-4-carboxylic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the use of tert-butyloxycarbonyl-protected amino acids as starting materials . The reaction conditions often include the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation without the addition of a base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and coupling techniques as in laboratory settings. The use of room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids can also be applied to industrial production .
化学反応の分析
Types of Reactions
7-Bromo-4-((tert-butoxycarbonyl)amino)isochromane-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .
科学的研究の応用
7-Bromo-4-((tert-butoxycarbonyl)amino)isochromane-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Bromo-4-((tert-butoxycarbonyl)amino)isochromane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and Boc-protected amino group play crucial roles in its reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
- tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
Uniqueness
7-Bromo-4-((tert-butoxycarbonyl)amino)isochromane-4-carboxylic acid is unique due to its specific structural features, including the presence of a bromine atom and a Boc-protected amino group
特性
分子式 |
C15H18BrNO5 |
|---|---|
分子量 |
372.21 g/mol |
IUPAC名 |
7-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroisochromene-4-carboxylic acid |
InChI |
InChI=1S/C15H18BrNO5/c1-14(2,3)22-13(20)17-15(12(18)19)8-21-7-9-6-10(16)4-5-11(9)15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) |
InChIキー |
PQIABDZSMVCBGH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(COCC2=C1C=CC(=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3,4-dichlorobenzoate](/img/structure/B13056055.png)
![1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13056057.png)
![(E)-[(3-nitrophenyl)methylidene]aminofuran-2-carboxylate](/img/structure/B13056058.png)
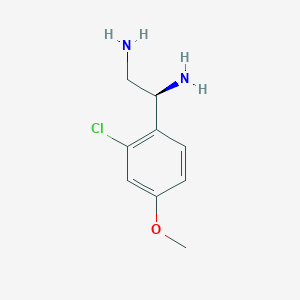
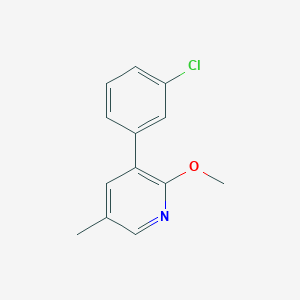
![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate](/img/structure/B13056067.png)
![Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B13056086.png)
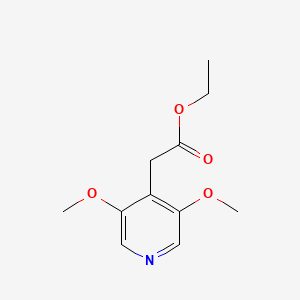
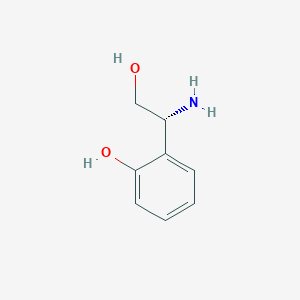
![Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate](/img/structure/B13056091.png)
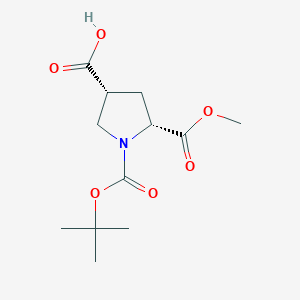
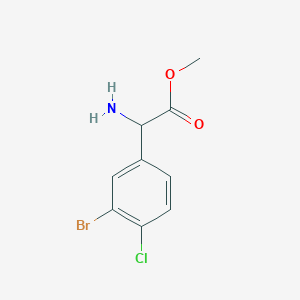
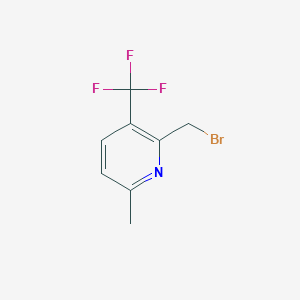
![ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate](/img/structure/B13056107.png)
